5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . The specific chemical reactions involving “5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid” are not available in the literature I have access to.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Scientific Research Applications
Biochemical Applications
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid and related compounds have been explored for their biochemical applications. For example, a water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has been synthesized and shown to be useful for the determination of sulfhydryl groups in biological materials, offering insights into bioanalytical applications (Ellman, 1959). This indicates the potential utility of similar nitrobenzoic acid derivatives in biochemical assays and studies.
Material Science and Supramolecular Chemistry
In materials science, the formation of salts and co-crystals from imidazole derivatives and acidic components, including p-nitrobenzoic acid, has been characterized. These studies highlight the ability of imidazole derivatives to form supramolecular architectures through hydrogen bonding and other noncovalent interactions (Jin et al., 2011). Such interactions are crucial for designing new materials with specific properties, indicating the relevance of this compound in the development of advanced materials.
Organic Synthesis and Catalysis
In the realm of organic chemistry, imidazol-2-ylidenes, a family of N-heterocyclic carbenes derived from imidazole compounds, have been found to be efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis, suggesting that derivatives of imidazole, including this compound, could be useful in catalysis and synthetic methodology development (Grasa et al., 2002).
Environmental and Analytical Chemistry
Additionally, the design of ionic liquids based on imidazolium derivatives for the nitration of aromatic compounds by in situ generation of nitrogen dioxide has been reported. This research underscores the potential of imidazole derivatives in environmental and analytical chemistry applications, providing efficient and selective methods for chemical transformations (Zolfigol et al., 2012).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They can exhibit both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .
Biochemical Pathways
Imidazole-containing compounds can affect a broad range of biochemical pathways due to their diverse biological activities. They are involved in many biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can also vary widely. They are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole-containing compounds can include a wide range of effects at the molecular and cellular level, depending on the specific compound and its targets .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which they are acting .
Properties
IUPAC Name |
5-(2-methylimidazol-1-yl)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVLPIIHJXSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588574 | |
Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954265-75-9 | |
Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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